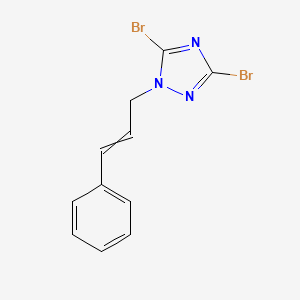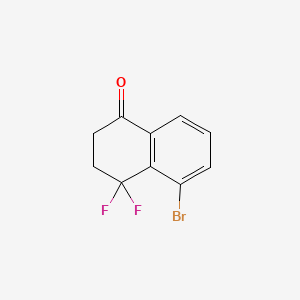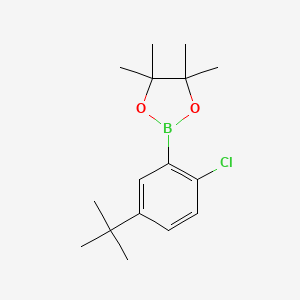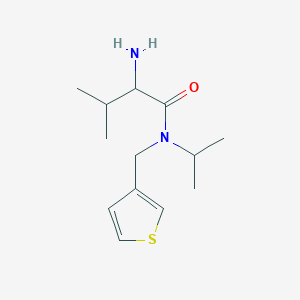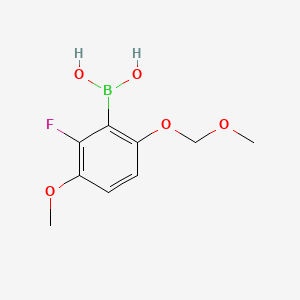
Lenalidomide-CO-C5-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-C5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant therapeutic applications, particularly in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the CO-C5-Br moiety potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C5-Br typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then further processed to obtain the final compound . The reaction conditions are optimized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-CO-C5-Br undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .
Applications De Recherche Scientifique
Lenalidomide-CO-C5-Br has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying the effects of structural modifications on pharmacological properties. Researchers explore how different substituents affect the compound’s activity and stability .
Biology: In biology, this compound is used to study cellular processes and molecular interactions. It helps in understanding how immunomodulatory drugs interact with cellular targets and pathways .
Medicine: In medicine, the compound is primarily studied for its potential in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes. It is also explored for its anti-inflammatory and anti-angiogenic properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its derivatives are tested for their efficacy and safety in preclinical and clinical trials .
Mécanisme D'action
Lenalidomide-CO-C5-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. These transcription factors are crucial for the survival of multiple myeloma cells, and their degradation results in the death of these cancer cells . Additionally, the compound affects various cytokine production pathways, enhancing the immune response against cancer cells .
Propriétés
Formule moléculaire |
C19H22BrN3O4 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide |
InChI |
InChI=1S/C19H22BrN3O4/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26/h4-6,15H,1-3,7-11H2,(H,21,24)(H,22,25,26) |
Clé InChI |
GENKZDVLLULPQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


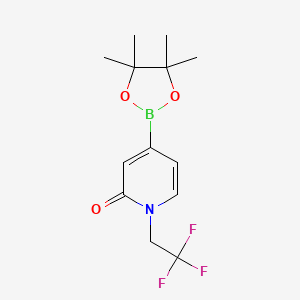
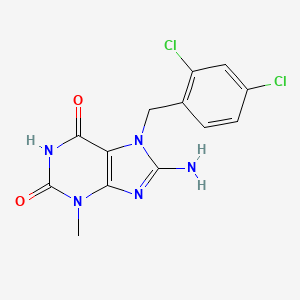
![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)

